

# GNE-955 selectivity profile against other kinases

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## Compound of Interest

Compound Name: GNE-955

Cat. No.: B607700

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## GNE-955: A Profile in Kinase Selectivity

**GNE-955** is a potent, orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1] These serine/threonine kinases are key regulators of cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies like multiple myeloma and leukemia.[2][3] The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. A highly selective inhibitor, such as **GNE-955**, minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. This guide provides a detailed comparison of **GNE-955**'s selectivity profile against other kinases, supported by experimental data and protocols.

## Comparative Kinase Inhibition Profile of GNE-955

**GNE-955** demonstrates high affinity for all three PIM kinase isoforms. Its selectivity was assessed against a panel of 70 kinases, where it was found to inhibit only three kinases by more than 80% at a concentration of 0.1  $\mu$ M.[1] The inhibitory activity of **GNE-955** is summarized in the table below, highlighting its potent and selective action on the PIM kinase family.

Kinase Target	Ki (nM)	% Inhibition @ 0.1 $\mu$ M
PIM1	18	>80%
PIM2	110	>80%
PIM3	8	>80%
Other 67 Kinases	Not specified	<80%

Table 1: **GNE-955** Inhibitory Activity. This table illustrates the high potency of **GNE-955** against the three PIM kinase isoforms, as indicated by the low nanomolar Ki values. The selectivity is underscored by the minimal inhibition of a broader panel of 67 other kinases at the same concentration.[\[1\]](#)

## Experimental Protocols

The determination of **GNE-955**'s kinase inhibition profile involves robust biochemical assays. The following is a generalized protocol based on standard industry practices for kinase selectivity profiling.

### Radiometric Kinase Assay (e.g., <sup>33</sup>P-ATP Filter Binding Assay)

This assay directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

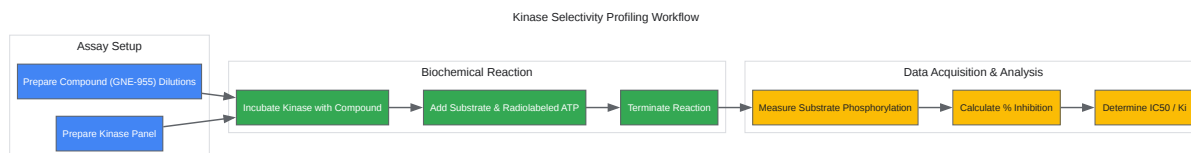
- **Reaction Mixture Preparation:** A reaction buffer is prepared containing the kinase of interest, a specific substrate peptide or protein, and cofactors such as MgCl<sub>2</sub> and DTT.
- **Compound Incubation:** **GNE-955**, at varying concentrations, is pre-incubated with the kinase in the reaction mixture.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of <sup>33</sup>P-labeled ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Reaction Termination:** The reaction is stopped by the addition of a solution like phosphoric acid.

- **Separation and Detection:** The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted  $^{33}\text{P}$ -ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO vehicle).  $\text{IC}_{50}$  or  $\text{K}_i$  values are then determined by fitting the data to a dose-response curve.

## Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approach to characterizing **GNE-955**, the following diagrams are provided.





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